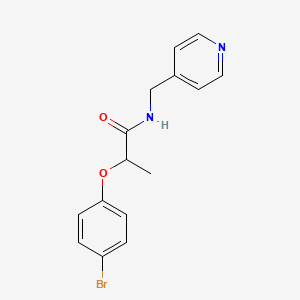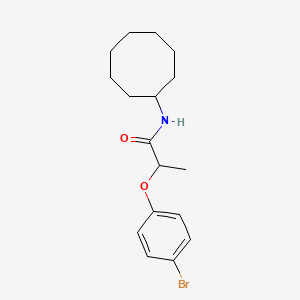
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide
説明
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide, also known as BPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent in various diseases. BPP belongs to the class of compounds known as amides, which are widely used in medicinal chemistry. The compound has a molecular weight of 349.28 g/mol and a chemical formula of C16H16BrN2O2.
作用機序
The exact mechanism of action of 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to inhibit the activity of several enzymes, including histone deacetylases, which play a critical role in the regulation of gene expression. 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. The compound has also been found to modulate the activity of several enzymes and signaling pathways involved in various cellular processes. 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to cross the blood-brain barrier, suggesting its potential as a therapeutic agent in neurological disorders.
実験室実験の利点と制限
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages as a research tool, including its high potency, selectivity, and low toxicity. The compound can be easily synthesized and purified, making it readily available for in vitro and in vivo studies. However, 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide, including the identification of its molecular targets and the optimization of its pharmacological properties. Further studies are needed to elucidate the precise mechanism of action of 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide and its potential as a therapeutic agent in various diseases. The development of novel analogs of 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide with improved pharmacokinetic and pharmacodynamic properties may also be an area of future research.
科学的研究の応用
2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 2-(4-bromophenoxy)-N-(4-pyridinylmethyl)propanamide has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-4-2-13(16)3-5-14)15(19)18-10-12-6-8-17-9-7-12/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJFDOMIIUGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111859.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4111893.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-bromo-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111903.png)
![1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4111910.png)
![2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4111913.png)
![4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4111935.png)
![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)
![3-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111945.png)